![molecular formula C17H17NO3 B2505283 N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 304888-44-6](/img/structure/B2505283.png)
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a chemical compound with potential applications in various fields of scientific research and industry. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
While specific synthesis methods for “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” were not found, a related compound “2,3-dihydro-1,4-benzodioxine-5-carboxamide” was synthesized and used as a lead compound in the development of PARP1 inhibitors . The synthesis involved analogue synthesis and scaffold hopping .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxine-2-carboxamide”, a related compound, has a linear formula of C9H9NO3 . The structure of “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” would be similar but with additional phenethyl group attached to the nitrogen atom.Applications De Recherche Scientifique
Enzymatic Synthesis
The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . In a study, 1,4-benzodioxane-2-carboxylic acid methyl ester was used as the substrate for the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif . This research may provide a new strategy for enzyme evolution .
Therapeutic Agents
Notable examples of therapeutic agents that utilize the chiral motifs of 2,3-dihydro-1,4 benzodioxane include prosympal, dibozane, piperoxan, and doxazosin . These agents exhibit significant biological activities .
Antihypertensive Properties
Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Serotonin Receptor Affinity
Some compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns . Examples include the antihypertensive drug ®-doxazosin, selective α2C adrenergic receptor antagonist, the antidepressant MKC-242, the potent α1D-adrenergic antagonist WB4101, the 5-HT1A receptor agonist BSF-190555, and the natural product flavolignan silybin .
Alzheimer’s Disease Treatment
The compound has been synthesized as a possible therapeutic agent for Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
Cholinesterase Enzyme Inhibitors
All the cholinesterase enzyme inhibitors are good agents for treating Alzheimer’s disease . The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on this disease .
Anticancer Agents
2,3-Dihydrobenzoxathiine derivatives, which include the compound , have been used as anticancer agents .
Artificial Sweeteners
2,3-Dihydrobenzoxathiine derivatives have also been used as artificial sweeteners .
Safety and Hazards
Specific safety and hazard information for “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” was not found in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .
Propriétés
IUPAC Name |
N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBNCWOWNHDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666247 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.